XLR11 6-hydroxyindole metabolite

Description

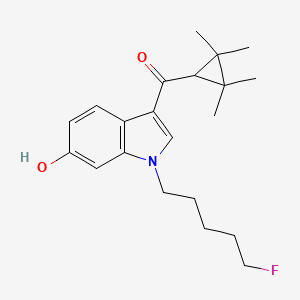

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-5-6-10-22)17-12-14(24)8-9-15(16)17/h8-9,12-13,19,24H,5-7,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGNIKIHSWKZFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=C2C=CC(=C3)O)CCCCCF)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043153 | |

| Record name | XLR11 6-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630022-98-8 | |

| Record name | XLR11 6-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biotransformation Pathways of Xlr11 Leading to 6 Hydroxyindole Metabolite

In Vitro Metabolic Investigations of XLR-11

To understand the metabolic fate of XLR-11, scientists utilize various in vitro systems that simulate the conditions within the human liver. These models are crucial for identifying potential metabolites without administering the compound to human subjects.

Human liver microsomes (HLM), which are vesicles derived from the endoplasmic reticulum of liver cells, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. oup.com Studies using HLM have been instrumental in identifying the Phase I metabolites of XLR-11. mdpi.comresearchgate.net Incubations of XLR-11 with HLM have demonstrated that the compound is extensively metabolized. researchgate.net These studies have successfully identified numerous metabolites generated through processes like oxidative defluorination, hydroxylation, and carboxylation. nih.govresearchgate.net Specifically, in vitro investigations with HLM have confirmed the production of various hydroxypentyl metabolites, which helps in comparing metabolic patterns with related compounds like UR-144. nih.govresearchgate.net

Pooled human hepatocytes, which are intact liver cells, offer a more comprehensive in vitro model as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors for metabolic reactions. oup.comresearchgate.net Investigations using human hepatocytes have provided the most authentic spectrum of XLR-11 metabolites. nih.govoup.com In a key study, incubation of XLR-11 with pooled human hepatocytes led to the identification of over 25 different metabolites. nih.govoup.comresearchgate.net These metabolites were formed through a variety of reactions, including hydroxylation, carboxylation, and glucuronidation. nih.govnih.gov While the 6-hydroxyindole (B149900) metabolite is considered a minor product, its formation via hydroxylation on the indole (B1671886) ring is a recognized pathway in these comprehensive models. caymanchem.comcaymanchem.com

Phase I Metabolic Reactions Yielding 6-Hydroxyindole

The creation of the 6-hydroxyindole metabolite from XLR-11 is a direct consequence of Phase I metabolism, a series of reactions that introduce or expose functional groups on the parent molecule. nih.govnih.gov

Hydroxylation is a primary and common metabolic pathway for synthetic cannabinoids, involving the addition of a hydroxyl (-OH) group to the molecule. mdpi.com In the case of XLR-11, this reaction can occur at several positions, including the N-alkyl chain and the indole ring. nih.govmdpi.com The formation of the 6-hydroxyindole metabolite specifically involves the enzymatic addition of a hydroxyl group to the 6th position of the indole core of the XLR-11 molecule. caymanchem.comcaymanchem.com This biotransformation is considered a minor pathway compared to hydroxylation on the pentyl side chain or carboxylation. nih.govcaymanchem.com Mass spectrometry analysis helps identify this hydroxylation site by observing a mass shift of +16 Da on the fragment ion corresponding to the indole nucleus structure. mdpi.com

The table below summarizes the key Phase I reactions involved in XLR-11 metabolism.

Interactive Data Table: Major Phase I Biotransformations of XLR-11| Biotransformation | Description | Resulting Metabolite Type |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group. | Hydroxylated metabolites (e.g., 6-hydroxyindole, N-(4-hydroxypentyl)) |

| Oxidative Defluorination | Replacement of a fluorine atom with a hydroxyl group. | UR-144 metabolites (e.g., 5-hydroxy-UR-144) |

| Carboxylation | Oxidation of a terminal methyl group to a carboxylic acid. | Carboxylic acid metabolites (e.g., UR-144 pentanoic acid) |

| Dehydrogenation | Removal of hydrogen atoms, potentially forming a ketone. | Dehydrogenated metabolites |

The hydroxylation of XLR-11 is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. lisbonaddictions.euresearchgate.netnih.gov These heme-containing monooxygenases are responsible for the oxidative metabolism of a vast array of foreign compounds (xenobiotics). wikipedia.org In vitro studies utilizing a panel of recombinant human CYP enzymes have identified the specific isoforms involved in the metabolism of XLR-11. researchgate.net Research indicates that CYP3A4 is the major enzyme responsible for the metabolism of XLR-11. lisbonaddictions.euresearchgate.net Other isoforms, such as CYP1A2 and CYP2C19 , also contribute to its metabolism, but to a lesser extent. researchgate.net These enzymes catalyze the hydroxylation reactions at various positions on the XLR-11 molecule, including the indole ring, leading to metabolites like the 6-hydroxyindole variant. researchgate.netmdpi.com

The table below details the primary CYP450 enzymes involved in XLR-11 metabolism.

Interactive Data Table: CYP450 Isoforms in XLR-11 Metabolism| Enzyme Isoform | Role in XLR-11 Metabolism |

|---|---|

| CYP3A4 | Major contributor to overall metabolism, including hydroxylation. lisbonaddictions.euresearchgate.net |

| CYP1A2 | Minor contributor to metabolism. lisbonaddictions.euresearchgate.net |

| CYP2C19 | Minor contributor to metabolism. researchgate.net |

Interrelationships with Other XLR-11 Metabolites

The metabolic profile of XLR-11 is complex, with the 6-hydroxyindole metabolite being one of many products formed. nih.govnih.gov The major metabolic pathways for XLR-11 involve oxidative defluorination to form UR-144 metabolites, followed by hydroxylation and carboxylation of the pentyl side chain. nih.govnih.govresearchgate.net Therefore, the most abundant metabolites found in studies are typically the UR-144 pentanoic acid and various hydroxylated forms of XLR-11 and UR-144. nih.govnih.govmdpi.com

The 6-hydroxyindole metabolite exists alongside a host of other metabolites. These include:

Hydroxylated metabolites: Hydroxylation occurs at multiple sites, most prominently on the N-pentyl chain (e.g., N-4-hydroxypentyl metabolite). nih.govcaymanchem.com

Carboxylated metabolites: The terminal carbon of the pentyl chain is often oxidized to a carboxylic acid, forming XLR-11 N-pentanoic acid (a UR-144 metabolite). nih.govnih.gov

Defluorinated metabolites: A key pathway is the replacement of the fluorine atom with a hydroxyl group, leading to metabolites of UR-144. nih.govnih.gov For example, 5-hydroxy-UR-144 is a major metabolite originating from XLR-11. nih.gov

Glucuronidated metabolites: Many of the initial Phase I metabolites, including various hydroxylated forms, can undergo Phase II conjugation with glucuronic acid to form glucuronides, which are more water-soluble and easily excreted. nih.govnih.gov

Comparison with N-Hydroxylated and Carboxylated Metabolites

The metabolic profile of XLR-11 is dominated by modifications to its N-pentyl side chain rather than the indole ring. This leads to the formation of N-hydroxylated and carboxylated metabolites, which are generally found in higher concentrations than the 6-hydroxyindole metabolite. researchgate.netresearchgate.net

N-Hydroxylated Metabolites: Hydroxylation frequently occurs on the pentyl chain, particularly at the 4th and 5th positions, resulting in metabolites like XLR-11 N-4-hydroxypentyl and XLR-11 N-5-hydroxypentyl. researchgate.netresearchgate.net Quantitative analysis of urine samples from individuals who have used XLR-11 often shows a higher prevalence of these N-hydroxylated metabolites compared to indole-hydroxylated ones. researchgate.net For instance, in one study, the XLR-11-N-4-Hydroxypentyl metabolite was detected in a significantly higher number of positive samples than the XLR-11-6-Hydroxyindole metabolite. researchgate.net

Carboxylated Metabolites: Further oxidation of the hydroxylated pentyl chain leads to the formation of carboxylic acid metabolites. The UR-144 pentanoic acid metabolite, formed via oxidative defluorination and subsequent oxidation, is a major metabolite of XLR-11. nih.gov Another significant carboxylated metabolite is 2'-carboxy-XLR-11. nih.gov These acidic metabolites are often among the most abundant found in urine, indicating a primary metabolic route. nih.govnih.govresearchgate.net

The prevalence of N-hydroxylated and carboxylated metabolites suggests that the enzymes responsible for metabolizing the pentyl side chain are highly active towards XLR-11. In contrast, the formation of the 6-hydroxyindole metabolite represents a less favored, or minor, metabolic pathway.

Role of Oxidative Defluorination in Metabolic Pathways

A crucial and distinctive feature of XLR-11 metabolism is oxidative defluorination. nih.govnih.govresearchgate.netresearchgate.net This Phase I reaction involves the removal of the fluorine atom from the pentyl chain and its replacement with a hydroxyl group. lisbonaddictions.eu This process is significant because it transforms XLR-11 into metabolites of UR-144, its non-fluorinated structural analog. nih.govnih.govresearchgate.net

The oxidative defluorination pathway leads to the formation of several key metabolites, including 5-hydroxy-UR-144 and UR-144 pentanoic acid. nih.gov The presence of these UR-144 metabolites in a urine sample can indicate exposure to XLR-11. However, it also creates an analytical challenge, as it becomes necessary to identify unique metabolites to differentiate between the use of XLR-11 and UR-144. hanyang.ac.krnih.govresearchgate.net

Formation of Conjugates: Glucuronidation of Hydroxylated Metabolites

Following Phase I modifications, the resulting hydroxylated metabolites of XLR-11, including the 6-hydroxyindole and various N-hydroxypentyl metabolites, undergo Phase II conjugation reactions. The most prominent of these is glucuronidation. nih.govnih.govresearchgate.nethanyang.ac.kr In this process, the enzyme UDP-glucuronosyltransferase attaches a glucuronic acid molecule to the hydroxyl group of the metabolite.

This conjugation significantly increases the water solubility and molecular weight of the metabolites, which facilitates their elimination from the body via urine. researchgate.netoup.com Consequently, many of the hydroxylated metabolites of XLR-11 are excreted as glucuronide conjugates. nih.govresearchgate.netljmu.ac.uk For toxicological analysis of urine samples, a hydrolysis step, often using beta-glucuronidase, is typically required to cleave the glucuronic acid and allow for the detection of the free hydroxylated metabolite. hanyang.ac.kroup.com The detection of these glucuronidated conjugates serves as a reliable indicator of XLR-11 consumption. nih.govoup.com

Interactive Data Tables

Table 1: Key Metabolic Pathways of XLR-11

| Metabolic Pathway | Description | Resulting Metabolite Examples | Phase |

| Indole Hydroxylation | Addition of a hydroxyl group to the indole ring structure. | XLR-11 6-hydroxyindole metabolite | Phase I |

| N-Pentyl Chain Hydroxylation | Addition of a hydroxyl group to the 5-fluoropentyl side chain. | XLR-11 N-4-hydroxypentyl, XLR-11 N-5-hydroxypentyl | Phase I |

| Oxidative Defluorination | Replacement of the fluorine atom on the pentyl chain with a hydroxyl group, forming UR-144 metabolites. | 5-hydroxy-UR-144, UR-144 pentanoic acid | Phase I |

| Carboxylation | Oxidation of a hydroxylated side chain to a carboxylic acid. | UR-144 pentanoic acid, 2'-carboxy-XLR-11 | Phase I |

| Glucuronidation | Conjugation of hydroxylated metabolites with glucuronic acid to increase water solubility for excretion. | Hydroxy-XLR-11 glucuronides | Phase II |

Advanced Analytical Methodologies for Xlr11 6 Hydroxyindole Metabolite

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary analytical tool for the detection of synthetic cannabinoids and their metabolites. oup.com This powerful combination allows for the separation of complex mixtures and the sensitive and specific identification of target compounds. For the analysis of the XLR11 6-hydroxyindole (B149900) metabolite, various LC-MS approaches have been developed and validated, offering high-throughput and reliable detection in biological matrices. oup.comwaters.comaruplab.comcore.ac.ukresearchgate.netnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Parameters

Ultra-high performance liquid chromatography (UHPLC) is favored for its ability to provide rapid and high-resolution separations. oup.comwaters.comnih.gov The use of sub-2 µm particle columns in UHPLC systems leads to increased separation efficiency and resolution, which is crucial for distinguishing between structurally similar metabolites. waters.com

Key UHPLC parameters for the analysis of XLR11 6-hydroxyindole metabolite often include:

Column: A popular choice is a C18 column, such as an Acquity UPLC HSS C18 (1.8 μm, 2.1 × 150 mm) or a Kinetex C18 (2.6 μm, 100 x 2.1 mm). nih.govresearchgate.net These columns offer excellent retention and separation for non-polar compounds like synthetic cannabinoid metabolites.

Mobile Phase: A typical mobile phase consists of a gradient mixture of an aqueous component, often containing an additive like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com For instance, a gradient could start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute the analytes.

Flow Rate: Flow rates are generally in the range of 0.3 to 0.7 mL/min, optimized to achieve the best separation in a reasonable timeframe. nih.govscispace.com

Column Temperature: The column is typically heated, for example to 40°C or 50°C, to reduce viscosity and improve peak shape. mdpi.comscispace.com

A representative gradient elution might start at 10% organic phase, ramp up to 80-95% over several minutes, and then return to the initial conditions for re-equilibration. nih.gov

Interactive Data Table: Example UHPLC Parameters

| Parameter | Value | Reference |

| Column | Acquity UPLC HSS C18 (1.8 μm, 2.1 × 150 mm) | researchgate.net |

| Mobile Phase A | 5 mM ammonium formate (pH 3.0) | researchgate.net |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | researchgate.net |

| Flow Rate | 0.3 mL/min | nih.gov |

| Column Temperature | 50°C | researchgate.net |

| Injection Volume | 5 µL | researchgate.net |

Tandem Mass Spectrometry (MS/MS) Detection Strategies

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for the definitive identification and quantification of metabolites in complex biological samples. oup.comwaters.comaruplab.comcore.ac.ukresearchgate.netnih.gov

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive quantitative technique used in tandem mass spectrometry. oup.com It involves selecting a specific precursor ion (the ionized metabolite of interest) and then monitoring for one or more specific product ions that are formed upon fragmentation of the precursor ion. oup.com

For the this compound, the precursor ion ([M+H]+) has a mass-to-charge ratio (m/z) of 346.2. researchgate.net Optimized MRM transitions would involve selecting this precursor ion and then identifying unique and intense product ions. For example, a study identified product ions with m/z values of 125 and 160 as suitable for monitoring. researchgate.net The collision energy is optimized for each transition to maximize the signal of the product ions. core.ac.uk

Interactive Data Table: MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference |

| This compound | 346.2 | 125 | 160 | researchgate.net |

High-resolution mass spectrometry (HRMS) offers the advantage of providing highly accurate mass measurements, which is invaluable for the identification of unknown metabolites and for distinguishing between compounds with the same nominal mass. acs.org Techniques like quadrupole time-of-flight (Q-TOF) mass spectrometry can be used for non-targeted screening of designer drugs and their metabolites. nih.gov This approach allows for the detection of a wide range of compounds without the need for specific reference standards for each one. acs.orgrti.org

In the context of XLR11 metabolism, HRMS has been instrumental in identifying a variety of metabolites, including those formed through hydroxylation, carboxylation, and glucuronidation. nih.govnih.gov The high mass accuracy helps in proposing elemental compositions for detected ions, which, combined with fragmentation data, allows for the structural elucidation of novel metabolites. nih.gov

Sample Preparation Techniques for Biological Matrices

Effective sample preparation is a critical step to remove interferences from the biological matrix (e.g., urine) and to concentrate the analyte of interest before LC-MS analysis. oup.comwaters.comcore.ac.ukresearchgate.netnih.govnih.gov

Enzymatic Hydrolysis Protocols

Many drug metabolites, including those of synthetic cannabinoids, are excreted in urine as glucuronide conjugates. nih.govnih.gov These conjugates are often not directly detectable by standard LC-MS methods. Therefore, an enzymatic hydrolysis step is frequently employed to cleave the glucuronide group, releasing the free metabolite for analysis. oup.comwaters.comcore.ac.uknih.govnih.govnih.gov

The most common enzyme used for this purpose is β-glucuronidase. oup.comwaters.com A typical protocol involves:

Adding a buffered solution to the urine sample to achieve the optimal pH for the enzyme (often around pH 7.0). waters.com

Incubating the sample with β-glucuronidase at an elevated temperature (e.g., 40°C) for a specific period (e.g., 1 hour). waters.com

Following hydrolysis, the sample is typically subjected to further cleanup, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the target analytes. core.ac.uknih.gov

Solid-Phase Extraction (SPE) Methodologies

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique for the purification and concentration of this compound from various biological matrices prior to analysis. researchgate.netscispace.com This method is favored for its ability to remove interferences and enhance the analytical sensitivity.

In the analysis of urine, SPE is a common step following enzymatic hydrolysis. nih.gov For instance, a method for detecting synthetic cannabinoids, including XLR11 metabolites, in urine involves an initial hydrolysis step followed by solid-phase extraction. nih.govresearchgate.net Similarly, for the analysis of oral fluid, SPE serves as a purification step to isolate XLR11 and its metabolites. researchgate.net

One validated SPE method for wastewater analysis utilized hydrophilic-lipophilic balance (HLB) cartridges. The protocol involved preconditioning the cartridges with methanol and ultra-pure water, followed by loading the sample. After loading, a gentle vacuum was used to assist with the process. uq.edu.au In another quantitative method for oral fluid, SPE was employed as a pre-concentration step before analysis by liquid chromatography coupled to a triple quadrupole mass spectrometer. researchgate.net The development of specific SPE methods is a crucial task in creating comprehensive screening procedures for novel psychoactive substances. scispace.com

Dilute-and-Shoot Approaches

The "dilute-and-shoot" method offers a simpler and more rapid alternative to SPE for sample preparation, particularly in high-throughput toxicology laboratories. oup.comoup.comnih.gov This approach involves minimal sample manipulation, where a specimen, typically urine, is diluted with a solvent and then directly injected into the analytical instrument, such as a liquid chromatography-mass spectrometry (LC-MS) system. oup.comoup.comnih.gov

A key advantage of this method is its speed and cost-effectiveness. nih.gov For the analysis of this compound in urine, a simple dilute-and-shoot procedure has been described. This method involves treating the sample with β-glucuronidase for hydrolysis, followed by dilution with methanol (in a 1:1 ratio) and centrifugation. The resulting supernatant is then ready for LC-MS/MS analysis. oup.comoup.com

Despite its simplicity, the dilute-and-shoot approach has notable disadvantages, primarily the potential for significant matrix effects. nih.gov Co-eluting matrix components can interfere with the ionization of the target analyte, potentially leading to ion suppression or enhancement and affecting the accuracy of quantification. nih.gov The degree of dilution is a critical parameter; while a 5-fold dilution of human urine has been shown to result in significant matrix effects, higher dilution factors, such as 100-fold, can help minimize these interferences. nih.gov

Method Validation Parameters for Quantitative Analysis

The validation of analytical methods is essential to ensure the reliability and accuracy of quantitative results for this compound. This process involves the assessment of several key parameters.

Limit of Detection (LOD) and Limit of Quantitation (LLOQ)

The Limit of Detection (LOD) and the Lower Limit of Quantitation (LLOQ) are fundamental parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For the analysis of this compound in human urine using LC-MS/MS, the LOD has been reported to be in the range of 0.05 to 0.15 ng/mL, with an LLOQ of 1.0 ng/mL. researchgate.netresearchgate.netdigibib.net In hair analysis, a highly sensitive method demonstrated an LOD between 0.1 and 2 pg/mg and an LOQ between 0.2 and 2 pg/mg for XLR-11 and its metabolites. nih.gov For wastewater analysis, the LOD and LLOQ for XLR11 were reported as 0.005 µg/L and 0.5 µg/L, respectively. uq.edu.au Other comprehensive methods for synthetic cannabinoids have established LLOQs in the range of 0.1 to 1.0 µg/L. nih.gov

| Matrix | LOD | LLOQ | Reference |

| Human Urine | 0.05 - 0.15 ng/mL | 1.0 ng/mL | researchgate.netresearchgate.netdigibib.net |

| Hair | 0.1 - 2 pg/mg | 0.2 - 2 pg/mg | nih.gov |

| Wastewater | 0.005 µg/L | 0.5 µg/L | uq.edu.au |

| Human Urine | Not Determined | 0.5 ng/mL | oup.com |

| Human Urine | 0.05 - 1.0 µg/L | 0.1 - 1.0 µg/L | nih.govnih.gov |

Linearity and Calibration Curve Establishment

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by establishing a calibration curve. For the quantitative analysis of this compound, methods have consistently shown excellent linearity.

Coefficients of determination (R²) greater than 0.99 are consistently achieved, indicating a strong correlation between concentration and instrument response. nih.govresearchgate.net For instance, one study reported R² values ranging from 0.9914 to 0.9988 for various XLR11 metabolites. researchgate.netresearchgate.net Another method established a linear range from 0.5 to 200 ng/mL. oup.com In wastewater analysis, R² values were found to be between 0.980 and 0.999 for liquid-liquid extraction and 0.9467 and 0.998 for solid-phase extraction. uq.edu.au Calibration curves are often constructed using a weighted regression, such as 1/x², to ensure accuracy at the lower end of the calibration range. uq.edu.au

| Linearity Range | R² Value | Matrix | Reference |

| Not Specified | 0.9914 - 0.9988 | Human Urine | researchgate.netresearchgate.net |

| Not Specified | > 0.98 | Oral Fluid | researchgate.net |

| 0.1 - 500 ng/mL | 0.993 - 0.999 | Not Specified | researchgate.net |

| 0.5 - 200 ng/mL | Not Specified | Human Urine | oup.com |

| 0.1-1.0 to 50-100 µg/L | > 0.994 | Human Urine | nih.gov |

Precision and Accuracy Assessments

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the mean of a set of results to the true value. Both intra-day (within a single day) and inter-day (over several days) precision and accuracy are evaluated.

For the analysis of this compound, validated methods demonstrate high precision and accuracy. Studies have reported that intra-assay and inter-assay precision and accuracy were consistently better than 16%. researchgate.netresearchgate.net Another study in hair analysis found the coefficient of variation (CV%) and bias to be below 12%. nih.gov A comprehensive analysis of 32 synthetic cannabinoids reported intraday and interday accuracy within ±20% error and precision with a relative standard deviation (RSD) of ±15%. oup.com In a separate study, inter-day accuracy was between 88.3% and 112.2% with an imprecision (CV) of 4.3% to 13.5%. nih.gov The recovery of the analyte, a measure of accuracy, has been reported to range from 48% to 104%. oup.com

| Parameter | Value | Matrix | Reference |

| Intra- & Inter-Assay Precision/Accuracy | < 16% | Oral Fluid | researchgate.netresearchgate.net |

| Intra- & Inter-Assay Precision (CV%) & Accuracy (Bias %) | < 12% | Hair | nih.gov |

| Intraday & Interday Accuracy (Error) | ±20% | Human Urine | oup.com |

| Intraday & Interday Precision (RSD) | ±15% | Human Urine | oup.com |

| Inter-day Accuracy (Bias) | 88.3–112.2% | Human Urine | nih.gov |

| Inter-day Imprecision (CV) | 4.3–13.5% | Human Urine | nih.gov |

| Recovery | 48% - 104% | Human Urine | oup.com |

Matrix Effects and Ion Suppression Evaluation

Matrix effects occur when components of a sample other than the analyte of interest alter the ionization efficiency of the analyte in the mass spectrometer's ion source. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy of quantitative measurements.

The evaluation of matrix effects is a critical component of method validation for LC-MS-based assays. nih.gov This is often done by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a pure solvent.

For this compound, matrix effects have been reported to be in the range of 90.2% to 112.9%, where values below 100% indicate ion suppression and values above 100% indicate ion enhancement. researchgate.net In some methods, the matrix effect was found to be consistently lower than 15%. researchgate.net However, significant ion suppression has also been observed; one study reported 21% ion suppression for a related metabolite, and another reported matrix effects ranging from -73% to +52%. nih.govuoa.gr The "dilute-and-shoot" method is particularly susceptible to matrix effects, which can be mitigated by increasing the dilution factor. nih.gov

Development and Utilization of Reference Standards

Importance of Synthetic Reference Materials for XLR11 6-Hydroxyindole (B149900) Metabolite

Synthetic reference materials for XLR11 6-hydroxyindole metabolite are indispensable tools for forensic and research applications. caymanchem.comglpbio.com The parent compound, XLR11, is known to be rapidly and extensively metabolized in the body, meaning the parent drug is often found in very low concentrations, if at all, in urine samples. researchgate.netfrontiersin.org Consequently, metabolites like this compound become the primary targets for confirming the consumption of the parent synthetic cannabinoid. researchgate.net

The availability of a certified or analytical reference standard for this compound serves several crucial functions:

Unambiguous Identification: A reference standard provides the authoritative benchmark against which analytical data from a test sample can be compared. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) rely on matching the chromatographic retention time and mass spectral fragmentation pattern of the analyte in a sample to that of a known, pure standard. nih.gov Without a reference material, the identification of this compound would be merely presumptive.

Method Development and Validation: Forensic laboratories must develop and validate their analytical methods to ensure they are accurate, precise, and reliable. researchgate.net Reference standards are essential for every stage of this process, including determining the limit of detection (LOD), limit of quantitation (LOQ), linearity, and selectivity of an assay. researchgate.net

Quantitative Analysis: For quantitative measurements, a reference standard of known purity and concentration is required to create calibration curves, allowing for the determination of the exact concentration of the metabolite in a biological sample. researchgate.netnih.gov

Addressing Analytical Challenges: The landscape of new psychoactive substances is constantly changing, with new synthetic cannabinoids emerging frequently. Analytical laboratories are constrained by the availability of reference standards for these new compounds and their metabolites. researchgate.netnih.gov The production of a standard for this compound allows labs to update their screening methods to include this specific marker, ensuring it does not go undetected. nih.gov

This compound is described as an expected minor monohydroxylated urinary metabolite of XLR11. caymanchem.comglpbio.comcaymanchem.com In one study of urine samples from suspected users, this compound was detected in 11 of the 50 samples, with concentrations ranging from 4.8 to 51.7 ng/mL, highlighting its relevance as a urinary biomarker. researchgate.net

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Formal Name | 1-(5-fluoropentyl)-6-hydroxy-1H-indol-3-yl-methanone caymanchem.com |

| Synonym | 5-fluoro UR-144 6-hydroxyindole metabolite caymanchem.com |

| CAS Number | 1630022-98-8 caymanchem.com |

| Molecular Formula | C₂₁H₂₈FNO₂ caymanchem.com |

| Molecular Weight | 345.5 g/mol caymanchem.com |

| Formulation | A crystalline solid caymanchem.com |

Chemical Synthesis Approaches for Analytical Standards

The chemical synthesis of analytical standards for metabolites like this compound is a complex process typically performed by specialized chemical companies and is often proprietary. The goal is to produce a high-purity substance that can be used for the applications described previously.

Based on the structure of this compound, a general synthetic approach can be postulated. The synthesis would need to construct the core indole (B1671886) ring system with a hydroxyl group at the 6-position, and then append the N-alkyl side chain and the C3-carbonyl group. A plausible, though not definitive, multi-step synthesis might involve:

Preparation of the 6-Hydroxyindole Core: The synthesis would likely begin with a substituted aniline (B41778) or a related precursor to construct the 6-hydroxyindole ring system.

N-Alkylation: The nitrogen of the 6-hydroxyindole ring would be alkylated using a 5-fluoro-1-halopentane (e.g., 1-bromo-5-fluoropentane) to introduce the N-(5-fluoropentyl) side chain. This is a common modification in many synthetic cannabinoids that increases binding affinity to cannabinoid receptors. caymanchem.com

Acylation at C3: The final key step would be the introduction of the tetramethylcyclopropylcarbonyl group at the 3-position of the indole ring. This is typically achieved through a Friedel-Crafts acylation reaction, where the indole ring is reacted with tetramethylcyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst.

The resulting product would then undergo extensive purification, typically using chromatographic techniques, to achieve the high purity (often ≥98%) required for an analytical reference standard. caymanchem.com The structure and purity are then confirmed using various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Deuterated Internal Standards in Quantitative Analysis

In quantitative analysis using mass spectrometry, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving the highest accuracy and precision. researchgate.net A deuterated internal standard is a version of the target analyte where one or more hydrogen atoms have been replaced with deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen.

For the quantitative analysis of this compound, an ideal internal standard would be this compound-d₅ (or another deuterated variant), where several deuterium atoms are incorporated into a stable position on the molecule. While a specific deuterated standard for this metabolite is not widely cited, a deuterated internal standard for the parent compound, XLR11-d₅, is available for the quantification of XLR11. caymanchem.com The principles of its use are directly applicable to metabolite quantification.

The advantages of using a deuterated internal standard in quantitative analysis are significant:

Correction for Matrix Effects: Biological samples like urine are complex matrices that can interfere with the ionization of an analyte in the mass spectrometer source, causing ion suppression or enhancement. Because the deuterated standard is chemically almost identical to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects are normalized, leading to a more accurate measurement. researchgate.net

Correction for Sample Preparation Variability: The deuterated standard is added to the sample at the very beginning of the extraction process. It accounts for any loss of the analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction. nih.gov

Improved Precision and Accuracy: By correcting for both matrix effects and procedural losses, deuterated internal standards significantly improve the precision (reproducibility) and accuracy of the quantitative results.

A study validating a method for detecting XLR11 and its metabolites in urine demonstrated the effectiveness of this approach. Although the specific internal standard used was not deuterated in this particular study, the validation data illustrates the performance metrics that are achievable with such rigorous methods.

Table 2: Example Method Validation Parameters for Quantification of XLR11 Metabolites

| Parameter | This compound |

|---|---|

| Limit of Detection (LOD) | 0.05 - 0.15 ng/mL researchgate.net |

| Limit of Quantitation (LLOQ) | 1.0 ng/mL researchgate.net |

| Linearity (R²) | 0.9914 - 0.9988 researchgate.net |

| Recovery | 92.3% - 111.5% researchgate.net |

| Matrix Effect | 90.2% - 112.9% researchgate.net |

(Data adapted from a study on XLR11 and its metabolites, illustrating typical performance characteristics of a validated LC-MS/MS method). researchgate.net

Forensic and Toxicological Significance As a Biomarker

Identification of XLR11 6-Hydroxyindole (B149900) Metabolite as a Biotransformation Marker

XLR-11, chemically known as [1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone, undergoes extensive phase I and phase II metabolism in the human body. oup.comnih.gov In vitro studies using human hepatocytes and human liver microsomes have elucidated its complex metabolic pathways, which include hydroxylation, carboxylation, and glucuronidation. oup.comnih.govresearchgate.net

Hydroxylation can occur at various positions on the XLR-11 molecule, including the indole (B1671886) ring and the N-pentyl chain. oup.comnih.gov The XLR11 6-hydroxyindole metabolite is formed through the specific hydroxylation of the indole ring at the 6th position. caymanchem.comglpbio.comcaymanchem.com This biotransformation produces a compound that is an expected, albeit minor, urinary metabolite of XLR-11. caymanchem.comcaymanchem.comsapphirebioscience.com Its structure retains the core components of the parent drug, including the 5-fluoropentyl chain, which is crucial for its specificity as a biomarker. caymanchem.comcaymanchem.com The identification of this metabolite is a direct result of comprehensive metabolic profiling studies aimed at discovering major urinary targets to document XLR-11 intake in forensic and clinical settings. oup.comnih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Formal Name | 1-(5-fluoropentyl)-6-hydroxy-1H-indol-3-yl-methanone |

| Synonym | 5-fluoro UR-144 6-hydroxyindole metabolite |

| Molecular Formula | C₂₁H₂₈FNO₂ |

| Formula Weight | 345.5 |

Source: caymanchem.comcaymanchem.com

Utility in Detecting XLR11 Exposure in Biological Samples

The detection of specific metabolites in biological matrices such as urine, blood, and hair is a cornerstone of confirming drug exposure, particularly for substances that are rapidly cleared from the body. researchgate.netnih.gov The this compound serves as a valuable biomarker for this purpose.

Forensic laboratories utilize advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and quantify XLR-11 metabolites in biological specimens. researchgate.netnih.gov Research has demonstrated the presence of the 6-hydroxyindole metabolite in authentic urine samples from individuals suspected of using XLR-11. researchgate.netresearchgate.net

In one study analyzing 50 urine samples from known drug abusers, the XLR-11 6-hydroxyindole metabolite was detected in 11 of the samples. researchgate.netresearchgate.net The concentrations found in these positive samples provide concrete evidence of its utility as a biomarker.

Table 2: Detection of XLR-11 Metabolites in Urine Samples of Drug Abusers (n=50)

| Metabolite | Number of Positive Samples | Concentration Range (ng/mL) |

|---|---|---|

| XLR-11-6-Hydroxyindole | 11 | 4.8–51.7 |

| XLR-11-N-4-Hydroxypentyl | 24 | 4.5–57.2 |

Source: researchgate.netresearchgate.net

Differentiation from Metabolites of Structurally Related Synthetic Cannabinoids (e.g., UR-144)

A significant analytical challenge in synthetic cannabinoid testing is the structural similarity between different compounds. XLR-11 is the 5-fluorinated analog of UR-144. oup.comnih.gov A major metabolic pathway for XLR-11 is oxidative defluorination, where the fluorine atom on the pentyl chain is replaced by a hydroxyl group, which is then further oxidized. oup.comnih.govresearchgate.net This process results in the formation of metabolites that are identical to those produced from the metabolism of UR-144, such as UR-144 N-pentanoic acid and 5-hydroxy-UR-144. oup.comnih.gov The presence of these shared metabolites alone makes it impossible to definitively distinguish between the use of XLR-11 and UR-144. nih.govnih.gov

The detection of the this compound is critical for differentiation because this metabolite retains the 5-fluoropentyl chain from the parent compound. caymanchem.comcaymanchem.com Its presence is a specific indicator of XLR-11 exposure, as it cannot be formed from the metabolism of the non-fluorinated analogue, UR-144. grafiati.com

Therefore, forensic testing strategies recommend targeting fluoro-containing metabolites to differentiate between the use of these two synthetic cannabinoids. researchgate.net While the concentration ratios of common metabolites can offer clues, the identification of a unique, fluorine-containing metabolite like the this compound provides a more definitive piece of evidence to prove the intake of the corresponding parent drug. nih.govgrafiati.com

Table 3: Key Metabolites for Differentiating XLR-11 and UR-144 Exposure

| Metabolite | Parent Compound(s) | Significance for Differentiation |

|---|---|---|

| This compound | XLR-11 | Specific biomarker for XLR-11. Retains the fluorine atom. caymanchem.comcaymanchem.com |

| UR-144 N-pentanoic acid | XLR-11, UR-144 | Non-specific. A common metabolite formed via oxidative defluorination of XLR-11. oup.comnih.gov |

| 5-hydroxy-UR-144 | XLR-11, UR-144 | Non-specific. A common metabolite formed via oxidative defluorination of XLR-11. oup.comnih.gov |

Future Research Directions in Xlr11 6 Hydroxyindole Metabolite Science

Exploration of Minor and Novel Metabolic Pathways

Initial studies using human hepatocytes revealed that XLR11 undergoes extensive Phase I and Phase II metabolism, yielding over 25 distinct metabolites. nih.govnih.gov The primary metabolic reactions include hydroxylation, carboxylation, and subsequent glucuronidation. nih.govresearchgate.net While major metabolites have been identified, significant focus is now shifting towards minor and novel biotransformation pathways that can provide more specific biomarkers of XLR11 intake.

One of the most significant discoveries in this area is the identification of metabolites formed from a cyclopropyl (B3062369) ring-opened degradation product of XLR11. researchgate.net This unique pathway, likely occurring during the smoking process, results in metabolites with a hydroxylated 2,4-dimethylpent-1-ene moiety, which serve as highly specific markers for XLR11 use. researchgate.net

Further research has expanded the list of known transformations to include dihydroxylation, trihydroxylation, aldehyde formation, and oxidative defluorination, where the fluorine atom on the pentyl chain is replaced. nih.govresearchgate.net Studies utilizing models such as the fungus Cunninghamella elegans have also helped identify a wide array of potential, albeit sometimes minor, metabolic routes. researchgate.net These explorations are vital, as minor metabolites are often less likely to be common to other synthetic cannabinoids, thereby increasing the specificity of toxicological tests.

Table 1: Selected Minor and Novel Metabolic Pathways of XLR11

| Metabolic Pathway | Description | Resulting Metabolite Type | Source |

|---|---|---|---|

| Cyclopropyl Ring Opening | Cleavage of the tetramethylcyclopropyl ring, often initiated by thermal degradation during smoking, followed by hydroxylation. | Hydroxylated 2,4-dimethylpent-1-ene moiety | researchgate.net |

| Oxidative Defluorination | Replacement of the fluorine atom on the N-pentyl chain with a hydroxyl group, leading to the formation of UR-144 analogue metabolites. | UR-144 pentanoic acid, 5-hydroxy-UR-144 | nih.govnih.gov |

| Internal Dehydration | Loss of a water molecule following di-oxidation. | Dehydrated metabolites | nih.govnih.gov |

| Aldehyde Formation | Oxidation of a primary alcohol group to an aldehyde. | Aldehyde metabolites | researchgate.net |

| Dihydroxylation/Trihydroxylation | Addition of two or three hydroxyl groups to the molecule. | Dihydroxy and trihydroxy metabolites | researchgate.net |

Advancements in Analytical Methodologies for Enhanced Sensitivity and Specificity

The detection of XLR11 and its metabolites, particularly the 6-hydroxyindole (B149900) metabolite, relies heavily on sophisticated analytical techniques. The primary challenge is achieving high sensitivity to detect trace amounts in biological samples while maintaining specificity to distinguish XLR11 metabolites from those of structurally similar compounds, such as UR-144. researchgate.net

High-resolution mass spectrometry (HRMS), including time-of-flight (TOF) and Orbitrap mass spectrometry, has become the gold standard. nih.govnih.gov These methods provide accurate mass measurements, which are crucial for elucidating the elemental composition of unknown metabolites and confirming their structures. nih.gov Techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are frequently employed to analyze complex biological matrices like urine and hair. researchgate.netnih.gov

To enhance specificity, research has focused on identifying unique metabolic markers. For instance, because XLR11 can be defluorinated to form UR-144 metabolites, simply detecting these common metabolites is insufficient to prove XLR11 exposure. nih.gov A key advancement has been the finding that the concentration ratio of 5-hydroxypentyl to 4-hydroxypentyl metabolites can serve as a useful marker to differentiate between the abuse of XLR11 and UR-144. researchgate.net

Table 2: Comparison of Analytical Techniques for XLR11 Metabolite Detection

| Technique | Abbreviation | Key Advantages | Source |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Provides structural information through characteristic fragmentation patterns. | nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High sensitivity and selectivity, suitable for complex matrices like hair and oral fluid. | nih.govresearchgate.net |

| Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | LC-QTOF-MS | Provides high-resolution, accurate mass data, enabling confident identification of novel metabolites. | researchgate.net |

| High-Resolution Mass Spectrometry (General) | HRMS | Flexible for non-targeted screening, allowing for retrospective data analysis of newly emerged substances. | researchgate.net |

Development of Comprehensive Metabolite Panels for Broader Detection

Given that XLR11 is extensively metabolized, with the parent compound rarely detected in urine, toxicological screening must target its biotransformation products. frontiersin.org Relying on a single metabolite marker is risky due to potential cross-reactivity and variations in individual metabolism. Therefore, a significant direction in future research is the development of comprehensive metabolite panels that can detect a wide array of XLR11-related compounds simultaneously.

By creating analytical methods that screen for a multitude of metabolites—including those from major, minor, and novel pathways—the window of detection can be extended, and the certainty of identifying XLR11 consumption can be significantly increased. news-medical.net The identification of 19 different metabolites in authentic human urine samples underscores the complexity of XLR11's metabolic profile and the necessity for such broad panels. researchgate.net These panels would ideally include specific markers like the ring-opened metabolites to definitively distinguish XLR11 intake from that of its non-fluorinated analogue, UR-144. researchgate.net The creation of these panels is supported by untargeted metabolomics approaches that can detect thousands of analytes in a single sample, providing a broad overview of the metabolome.

In Silico Prediction Models for Metabolite Identification

A proactive approach to the challenges posed by new psychoactive substances involves the use of in silico, or computational, models to predict metabolic fate before substances are even encountered in forensic casework. nih.gov These predictive tools are becoming indispensable for anticipating the structures of likely metabolites, thereby guiding the development of targeted analytical methods. eurekaselect.com

Various in silico software tools are available, each employing different strategies. Rule-based systems, such as SyGMa and Meteor, use a curated set of known biotransformation rules to predict potential metabolic reactions. nih.govpensoft.net Other tools, like BioTransformer, combine knowledge-based approaches with machine learning algorithms for more comprehensive predictions, covering Phase I, Phase II, and even gut microbe-mediated metabolism. biotransformer.canih.gov

Table 3: Examples of In Silico Tools for Metabolite Prediction

| Tool Name | Prediction Approach | Key Features | Source(s) |

|---|---|---|---|

| SyGMa | Rule-based with empirical scoring | Predicts Phase I and Phase II metabolites and ranks them by likelihood. | nih.govresearchgate.net |

| BioTransformer | Hybrid (Knowledge-based & Machine Learning) | Predicts metabolism in humans, gut microbiota, and the environment. | biotransformer.canih.govnih.gov |

| GLORYx | Rule-based with QSAR models | Predicts Phase I and Phase II metabolites and identifies enzymes involved. | nih.govresearchgate.net |

| MetaPredictor | Deep Learning (Sequence-to-sequence model) | Rule-free approach using prompt engineering to enhance accuracy and reduce false positives. | oup.comnih.gov |

| Meteor Nexus | Knowledge-based | Utilized in pharmaceutical research to identify metabolic "soft spots." | pensoft.net |

Q & A

Q. What analytical methods are recommended for detecting XLR11 6-hydroxyindole metabolite in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Use a Zorbax Eclipse Plus C18 Rapid Resolution HD column (3.0 × 100 mm, 1.8 µm) for optimal retention time separation (Figure 1, ). For quantification, employ deuterated internal standards (e.g., XLR11 N-(4-hydroxypentyl) metabolite-d5) to correct for matrix effects and ionization variability . Methanol is the preferred solvent due to its compatibility with ESI ionization . Validate methods using spiked biological matrices (urine, plasma) to assess recovery rates and limits of detection (LOD < 0.1 ng/mL) .

Q. What are the primary metabolic pathways of this compound?

The major pathways involve:

- Hydroxylation of the N-alkyl side chain (e.g., 4-hydroxypentyl formation) .

- Defluorination (removal of terminal fluorine) followed by oxidation to carboxylic acid derivatives (e.g., UR-144 N-COOH) .

- Phase II conjugation (glucuronidation) of hydroxylated metabolites, detectable via β-glucuronidase hydrolysis prior to LC-MS/MS .

Q. How should calibration standards be prepared for reliable quantification of XLR11 metabolites?

- Use certified reference materials (CRMs) with ≥98% purity (e.g., Cerilliant® XLR-11 4-hydroxypentyl metabolite, 100 µg/mL in methanol) .

- Prepare serial dilutions in blank matrix (e.g., drug-free urine) to match biological sample conditions.

- Include a deuterated internal standard (e.g., XLR11 N-(4-hydroxypentyl) metabolite-d5) at a fixed concentration to normalize batch variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolite identification across different analytical platforms?

- Multi-stage mass spectrometry (MSⁿ): Use high-resolution instruments (e.g., Orbitrap Fusion with FAIMS) to acquire MS²–MS⁶ spectra for structural elucidation .

- Cross-platform alignment: Apply nonlinear retention time correction tools like XCMS to align LC-MS data from different laboratories, reducing false positives/negatives .

- Spectral libraries: Compare against manually curated databases (e.g., mzCloud) with 2,296 spectra for XLR11 metabolites .

Q. What strategies mitigate cross-reactivity in immunoassays targeting XLR11 metabolites?

- Structural analogs: Test cross-reactivity with common synthetic cannabinoid metabolites (e.g., UR-144 N-hydroxypentyl, JWH-073 6-hydroxyindole) at 10,000× concentrations to confirm assay specificity .

- Orthogonal validation: Confirm ELISA results with LC-MS/MS, especially for forensic or toxicology applications where false positives are critical .

- Epitope mapping: Use synthetic fragments (e.g., tetramethylcyclopropyl group) to identify antibody binding domains and refine assay design .

Q. How can researchers assess the stability of XLR11 metabolites under varying storage conditions?

- Long-term stability: Store samples at −20°C with ≤3 freeze-thaw cycles to prevent degradation .

- Matrix effects: Compare fresh vs. aged samples spiked with deuterated standards to quantify degradation rates (e.g., 5% loss after 6 months at −20°C) .

- pH monitoring: Avoid alkaline conditions (pH > 8), which accelerate hydrolysis of the tetramethylcyclopropyl group .

Data Contradiction Analysis

Q. How to address conflicting reports on XLR11’s CB1/CB2 receptor selectivity?

- Receptor binding assays: Use radiolabeled ligands (e.g., [³H]CP-55,940) in competitive binding studies with CB1/CB2-transfected cells.

- Metabolite interference: Test purified metabolites (e.g., hydroxylated vs. carboxylated forms) to determine if downstream products alter receptor affinity .

- Species differences: Compare results from human vs. rodent receptors, as N-alkyl chain length impacts selectivity .

Q. Why do some studies report variable defluorination rates in XLR11 metabolism?

- Enzyme polymorphisms: CYP2C19 and CYP3A4 genetic variants may influence hydroxylation efficiency .

- Dose dependency: High-dose exposure (>1 µM) saturates Phase I enzymes, shifting metabolism toward Phase II pathways .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.